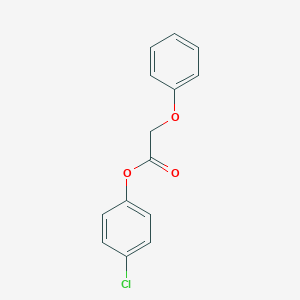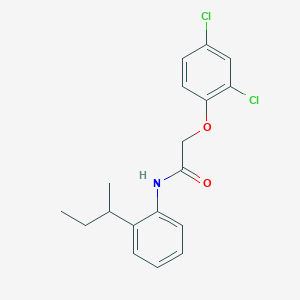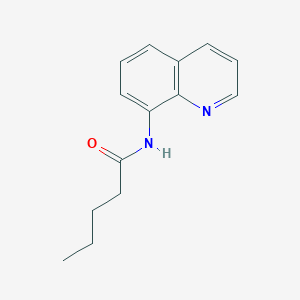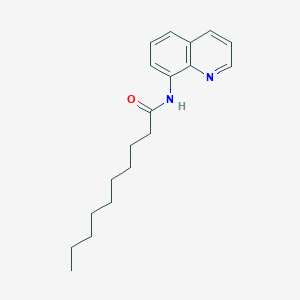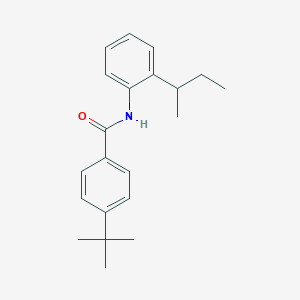
4-tert-butyl-N-(2-sec-butylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-sec-butylphenyl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes.
作用机制
4-tert-butyl-N-(2-sec-butylphenyl)benzamide selectively inhibits the activity of PP2A, which is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting PP2A, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the activation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide depend on the specific cellular processes and pathways that are affected by its inhibition of PP2A. In cancer cells, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the inhibition of cell growth and induction of apoptosis, while in neurodegenerative diseases, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide can prevent the accumulation of toxic proteins and reduce inflammation. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using 4-tert-butyl-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity for PP2A, which allows for the specific modulation of cellular processes and pathways. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide is also relatively easy to synthesize and has a high purity. However, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for the study of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide, including the development of more potent and selective inhibitors of PP2A, the investigation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential to treat other diseases, such as cardiovascular disease and metabolic disorders, and the exploration of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential as a therapeutic target for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide and to identify any potential side effects or toxicity.
合成方法
The synthesis of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide involves several steps, including the reaction of 2-sec-butylphenylboronic acid with 4-tert-butylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with ammonia. This results in the formation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide as a white crystalline solid with a melting point of 165-166°C.
科学研究应用
4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. In neurobiology, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response and can be used to treat autoimmune diseases.
属性
分子式 |
C21H27NO |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C21H27NO/c1-6-15(2)18-9-7-8-10-19(18)22-20(23)16-11-13-17(14-12-16)21(3,4)5/h7-15H,6H2,1-5H3,(H,22,23) |
InChI 键 |
KSQOMBXMLRGYCF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



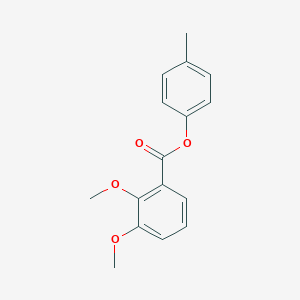
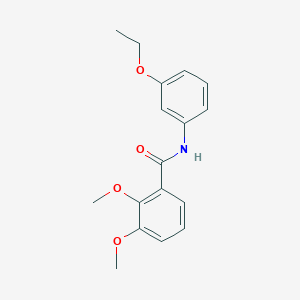
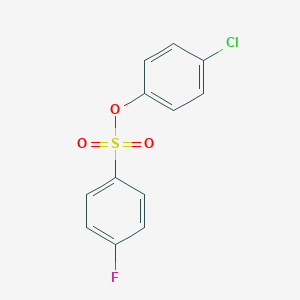

![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)

